molecular formula C20H21Cl2NO5 B1397589 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid CAS No. 1354485-40-7

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1397589
M. Wt: 426.3 g/mol
InChI Key: APZYWVDLJFFBLY-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H21Cl2NO5 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis Applications

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives The compound has been utilized in the asymmetric synthesis of various piperidinedicarboxylic acid derivatives. For instance, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, along with their N-Boc and N-Cbz protected analogs, have been synthesized from this compound (Xue et al., 2002).

Synthesis of Enantiopure Derivatives

Preparation of Enantiopure 4-Hydroxypipecolate Derivatives The compound has been used in the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a building block for 4-hydroxypipecolate derivatives, demonstrating its utility in creating chiral tetramic acids and N-protected alpha-amino acids (Chaloin et al., 2008).

Catalytic Applications

Catalytic Asymmetric Hydrogenation The compound, specifically (2S,4S)-MOD-BPPM derived from it, has been applied in asymmetric hydrogenation processes. This includes the hydrogenation of (Z)-2-acetamidoacrylic acid derivatives, indicating its effectiveness in catalytic asymmetric reactions (Takahashi & Achiwa, 1989).

Synthetic Applications

Synthesis of Complex Amino Acid Derivatives It has been used in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showing its adaptability in creating diverse chemical libraries (Malavašič et al., 2007).

Production of Novel Compounds The compound has facilitated the synthesis of novel compounds like tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for preparing collagen cross-links (Adamczyk et al., 1999).

properties

IUPAC Name

(2S,4S)-4-(2,4-dichloronaphthalen-1-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO5/c1-20(2,3)28-19(26)23-10-11(8-16(23)18(24)25)27-17-13-7-5-4-6-12(13)14(21)9-15(17)22/h4-7,9,11,16H,8,10H2,1-3H3,(H,24,25)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZYWVDLJFFBLY-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid

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